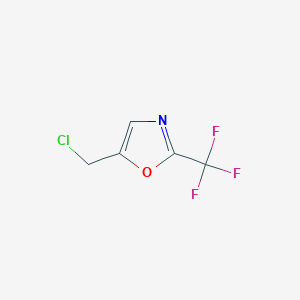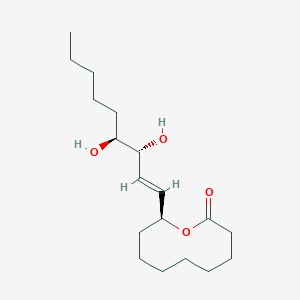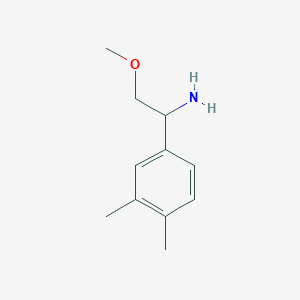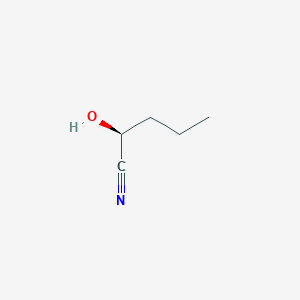
3-(Bromomethyl)-4-chloro-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-chloro-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-chloro-5-fluoropyridine typically involves the bromomethylation of 4-chloro-5-fluoropyridine. One common method includes the use of bromine and a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromomethylation at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation may produce a carboxylic acid or aldehyde derivative .
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism by which 3-(Bromomethyl)-4-chloro-5-fluoropyridine exerts its effects is largely dependent on its reactivity with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chloro and fluoro substituents can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-4-chloropyridine
- 3-(Bromomethyl)-5-fluoropyridine
- 4-Chloro-5-fluoropyridine
Uniqueness
3-(Bromomethyl)-4-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions that similar compounds may not readily undergo .
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
3-(bromomethyl)-4-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2 |
Clave InChI |
HLEKTBVCQXQRQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)








